(6-(Methylsulfonyl)pyridazin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methylsulfonyl)pyridazin-3-yl)methanamine: is a chemical compound with a pyridazine ring substituted with a methylsulfonyl group at the 6-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylsulfonyl)pyridazin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Attachment of the Methanamine Group: The methanamine group can be attached through nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the methylsulfonyl group, potentially yielding amine or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(6-(Methylsulfonyl)pyridazin-3-yl)methanamine: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which (6-(Methylsulfonyl)pyridazin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: This compound has a similar structure but includes a triazole ring, which may confer different chemical properties and biological activities.
1,4-Oxazepane Derivatives: These compounds have a different ring structure but may share similar functional groups, leading to comparable reactivity and applications.
Uniqueness
- The presence of both a methylsulfonyl group and a methanamine group on the pyridazine ring makes (6-(Methylsulfonyl)pyridazin-3-yl)methanamine unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(6-methylsulfonylpyridazin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)6-3-2-5(4-7)8-9-6/h2-3H,4,7H2,1H3 |
InChI Key |
RCMVYDYSWMKGSG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.